5,6,7,8-Tetrahydroquinolin-8-amine
Overview
Description
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine involves various chemical processes. For instance, a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline was observed in the presence of Candida antarctica Lipase B, leading to significant yields of the (R)-acetamide derivative through a sequence of condensation and hydrolysis reactions (Crawford, Skerlj, & Bridger, 2007). Additionally, InCl(3)-catalyzed domino reactions in water have been used to synthesize various tetrahydroquinoline derivatives efficiently, highlighting the versatility of these compounds (Zhang & Li, 2002).
Scientific Research Applications
1. Agonists of 5-HT2C Receptor
Research has demonstrated the potential of tetrahydroquinoline-based tricyclic amines as 5-HT2C receptor agonists. Such compounds, including 5,6,7,8-tetrahydroquinolin-8-amine, exhibit notable in vitro potency and selectivity at the related 5-HT2B receptor (Schrader et al., 2016).
2. Catalysts for Transfer Hydrogenation
The compound has been utilized in the development of a ruthenium(ii) chelate catalyst for the transfer hydrogenation of ketones. This catalyst demonstrates effectiveness in the transfer hydrogenation of a wide range of ketones, showing significant utility in chemical synthesis (Li et al., 2018).
3. Synthesis of Organic Molecules
5,6,7,8-Tetrahydro derivatives of quinazoline-2-amine, which are related to 5,6,7,8-tetrahydroquinolin-8-amine, have been synthesized for the development of new organic molecules. This synthesis utilizes a one-pot multicomponent reaction, offering a simplified approach to creating complex organic structures (Tugcu & Turhan, 2018).
4. Chemotherapy Research
Studies in the field of chemotherapy have explored derivatives of 5,6,7,8-tetrahydroquinolin-8-amine for their anti-proliferative activity against various cancer cell lines. These studies assess the impact of stereochemistry on the biological effects of these compounds (Facchetti et al., 2020).
5. Luminescent Iridium Complexes
In the field of materials science, 5,6,7,8-tetrahydroquinolin-8-amine has been used to synthesize luminescent ionic Ir(iii) complexes. These complexes have been characterized for their chiroptical properties, contributing to the development of advanced luminescent materials (Mazzeo et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOUNFVDYUKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463255 | |
Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-8-amine | |
CAS RN |
298181-83-6 | |
Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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